molecular formula C18H15ClN4OS B12030909 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-17-3

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12030909
CAS No.: 478255-17-3
M. Wt: 370.9 g/mol
InChI Key: CRZSRKREOHZDBX-RGVLZGJSSA-N
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Description

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C18H15ClN4OS and its molecular weight is 370.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 613249-74-4) is a member of the triazole-thione class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of 380.5 g/mol. The structure includes a triazole ring, which is known for its pharmacological versatility, and a thione group that enhances its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For example:

  • Cytotoxic Effects : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results showed that compounds with similar triazole-thione structures demonstrated enhanced cytotoxicity against these cancer cells, particularly melanoma cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have shown that triazole-thiones possess broad-spectrum antimicrobial activity. For instance, they have been reported to be effective against both gram-positive and gram-negative bacteria as well as various fungal strains . The presence of the thione group in the structure enhances this activity by disrupting microbial cell membranes.

Case Studies

A series of studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Study on Anticancer Potential : A study published in PMC highlighted that several triazole derivatives showed promising results in inhibiting cancer cell migration and proliferation. Among these, compounds similar to this compound were noted for their selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another research article reported that triazole-thiones demonstrated superior antifungal activity compared to traditional antifungal agents like bifonazole. The study emphasized their potential as lead compounds in developing new antimicrobial therapies .

Comparative Analysis

Compound NameMolecular FormulaActivity TypeReference
This compoundC20H20N4O2SC_{20}H_{20}N_{4}O_{2}SAnticancer, Antimicrobial
1,2,4-Triazole Derivative AC19H18N2OSC_{19}H_{18}N_{2}OSAnticancer
1,2,4-Triazole Derivative BC17H15N5OSC_{17}H_{15}N_{5}OSAntimicrobial

Properties

CAS No.

478255-17-3

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4OS/c1-2-5-12-6-3-8-14(16(12)24)11-20-23-17(21-22-18(23)25)13-7-4-9-15(19)10-13/h2-4,6-11,24H,1,5H2,(H,22,25)/b20-11+

InChI Key

CRZSRKREOHZDBX-RGVLZGJSSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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